tert-Butyl (4-N-boc-aminobenzyl)carbamate
Description
Fundamental Role of Protecting Groups in Multistep Chemical Transformations
Protecting groups are indispensable tools in modern organic synthesis, enabling chemists to navigate the challenges of chemoselectivity in complex molecular environments. The fundamental principle behind their use is the temporary conversion of a reactive functional group into a less reactive derivative, which is stable to the conditions of a particular synthetic step. nih.gov After the desired transformation is complete, the protecting group is removed, regenerating the original functional group. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with other transformations in the synthetic sequence. The concept of "orthogonal protection" is also crucial, where multiple different protecting groups can be selectively removed in any order without affecting the others. nih.gov
Significance of N-tert-Butoxycarbonyl (Boc) Groups in Amino Group Protection
Among the plethora of protecting groups for amines, the N-tert-butoxycarbonyl (Boc) group holds a prominent position due to its widespread use and versatile properties. The Boc group is a carbamate-based protecting group that is prized for its stability under a variety of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. organic-chemistry.org This stability makes it compatible with a broad range of synthetic transformations.
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The removal of the Boc group, or deprotection, is conveniently accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. organic-chemistry.org This acid lability provides a key element of orthogonality, allowing for the selective deprotection of Boc-protected amines in the presence of other acid-stable protecting groups.
Structural Elucidation and Synthetic Utility of tert-Butyl (4-N-boc-aminobenzyl)carbamate as a Core Research Scaffold
This compound is a bifunctional molecule that incorporates two Boc-protected amino groups attached to a central benzyl (B1604629) scaffold. This symmetrical protection of both the amino group on the benzene (B151609) ring and the aminomethyl group makes it a valuable building block in various synthetic applications. Its structure allows for the selective deprotection and subsequent functionalization of either amino group, or the simultaneous deprotection of both, providing a versatile platform for the synthesis of more complex molecules.
Table 1: Representative Spectroscopic Data for a Boc-Protected Aminobenzene Derivative
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR | Signals corresponding to the tert-butyl protons (a sharp singlet around 1.5 ppm), aromatic protons, and the N-H proton of the carbamate (B1207046). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the carbonyl carbon of the carbamate group. nih.gov |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. nih.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. nih.gov |
The synthetic utility of this compound and similar N-protected benzylcarbamates is significant, particularly in the fields of medicinal chemistry and materials science. These compounds can serve as linkers in solid-phase synthesis, where one end of the molecule is attached to a solid support, and the other end is used for the assembly of peptides or other small molecules. nih.govnih.gov The Boc-protected amino groups provide latent reactive sites that can be unmasked at the appropriate stage of the synthesis to allow for further elaboration of the molecular structure.
For instance, derivatives of Boc-protected aminobenzyl compounds have been utilized in the synthesis of various biologically active molecules. The ability to selectively deprotect and functionalize the amino groups allows for the introduction of diverse substituents, leading to the creation of libraries of compounds for drug discovery. A notable application of a related tert-butyl carbamate derivative is in the synthesis of the anti-epileptic drug Lacosamide, highlighting the importance of this class of compounds as key synthetic intermediates. google.com
Table 2: Applications of N-Protected Benzylcarbamates in Organic Synthesis
| Application Area | Description of Use |
|---|---|
| Solid-Phase Synthesis | Used as linkers to attach growing molecules to a solid support, facilitating purification. nih.govnih.gov |
| Medicinal Chemistry | Serves as a scaffold for the synthesis of libraries of compounds for screening for biological activity. |
| Intermediate Synthesis | Acts as a key building block in the total synthesis of complex target molecules, such as pharmaceuticals. google.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMAAGCUISTRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 4 N Boc Aminobenzyl Carbamate and Analogous N Boc Protected Diamines
Direct N-tert-Butoxycarbonylation Strategies for Diamines
Direct N-tert-butoxycarbonylation is a common method for the protection of amines. This involves the reaction of a diamine with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (B1257347) (Boc₂O). The primary challenge in this approach is achieving selective mono-protection over di-protection, especially in symmetrical diamines.
Utilization of Di-tert-butyl Dicarbonate (Boc₂O) in Controlled Environments
The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a standard method for introducing the Boc protecting group. rsc.orgiwu.edu For the selective mono-protection of diamines, controlling the reaction conditions is paramount. One common strategy involves using a 1:1 molar ratio of the diamine to Boc₂O. researchgate.net In the case of aromatic diamines such as 1,4-phenylenediamine, this method has been shown to yield the mono-protected product in high percentages. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile, and the desired mono-protected product can be purified from the reaction mixture, which may also contain di-protected and unreacted starting material, via column chromatography. researchgate.net
Another approach to control selectivity involves the in-situ generation of a mono-protonated diamine salt. By adding one equivalent of an acid, such as hydrochloric acid, one of the amino groups is rendered non-nucleophilic as its hydrochloride salt. The remaining free amino group can then react with Boc₂O to afford the mono-protected diamine. scielo.org.mxresearchgate.net This "one-pot" procedure has been successfully applied to a range of diamines, including both aliphatic and cyclic derivatives. scielo.org.mxresearchgate.net
| Diamine | Reaction Conditions | Yield of Mono-Boc Product (%) | Reference |
|---|---|---|---|
| 1,4-phenylenediamine | 1:1 mole ratio with Boc₂O in acetonitrile | 97.7% (in product mixture) | researchgate.net |
| Ethylenediamine | Sequential addition of 1 mol HCl and 1 mol Boc₂O | 87% | scielo.org.mx |
| 1,6-Hexanediamine | Sequential addition of 1 mol HCl and 1 mol Boc₂O | 74% | scielo.org.mx |
Catalytic Approaches in N-Boc Protection of Amines
To enhance the efficiency and selectivity of N-Boc protection, various catalytic systems have been developed. These catalysts can activate either the amine or the Boc₂O, facilitating the reaction under milder conditions and often with improved chemoselectivity.
Lewis acids have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. Catalysts such as Zirconium(IV) chloride (ZrCl₄) have been shown to promote the Boc protection of amines. researchgate.net Indium(III) halides, like InCl₃ and InBr₃, are also highly efficient for this transformation, allowing the reaction to proceed at room temperature under solvent-free conditions with excellent yields and short reaction times. nih.gov
Iron(III) chloride (FeCl₃) is another environmentally friendly and cost-effective Lewis acid catalyst used for this purpose. researchgate.net While FeCl₃ is also known to be used for the deprotection of Boc groups, under specific conditions, it can catalyze the protection step. organic-chemistry.org The choice of Lewis acid and reaction conditions can be tuned to favor the mono-protected product.
| Amine | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | InBr₃ (1 mol%) | Solvent-free, room temperature, 15 min | 98% | nih.gov |
| Benzylamine (B48309) | InCl₃ (1 mol%) | Solvent-free, room temperature, 15 min | 96% | nih.gov |
| Various Amines | ZrCl₄ | - | - | researchgate.net |
| N-terminal amino acid | FeCl₃ | For deprotection, but indicates catalytic activity | - | organic-chemistry.org |
Brønsted acids can also catalyze the N-Boc protection of amines. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. nih.govrsc.orgresearchgate.net This solid-supported catalyst offers advantages in terms of ease of handling and separation from the reaction mixture. nih.govrsc.orgresearchgate.net
Guanidine hydrochloride has been reported as an effective organocatalyst for the chemoselective N-Boc protection of various amines, including the selective mono-N-Boc protection of diamines. nih.govnih.gov The reaction proceeds efficiently in ethanol (B145695) at slightly elevated temperatures. nih.govnih.gov
| Catalyst | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|
| HClO₄–SiO₂ | Various amines | Highly efficient, reusable, solvent-free, room temperature | nih.govrsc.orgresearchgate.net |
| Guanidine Hydrochloride | Diamines, amino acids, peptides | Chemoselective mono-protection of diamines | nih.govnih.gov |
A tandem approach involving reductive amination followed by N-Boc protection provides a versatile route to N-Boc protected secondary amines. mdpi.com While not a direct protection of a pre-existing diamine, this strategy allows for the construction and subsequent protection of an amino group. Nickel boride, often generated in situ from NiCl₂ and NaBH₄, is a known catalyst for the reduction of nitro compounds and for reductive amination. organic-chemistry.org This methodology can be adapted to produce mono-Boc protected diamines by starting with a suitable nitro-amino or cyano-amino compound, reducing the nitro or cyano group to an amine, and then performing a selective Boc protection. The high activity and reusability of supported nickel boride nanoclusters make this an attractive approach for industrial applications. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of C-N bonds and can be applied to the synthesis of N-aryl carbamates. researchgate.net One such strategy involves the coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of a palladium catalyst, with an alcohol acting as a nucleophile to trap the in situ generated aryl isocyanate. researchgate.net By using tert-butanol (B103910), this method can be adapted for the synthesis of N-Boc protected aryl amines. researchgate.net This approach is particularly useful for substrates where direct N-Boc protection might be challenging. researchgate.net
Ionic Liquid and Hexafluoroisopropanol (HFIP) Mediated Syntheses
In the pursuit of greener and more efficient chemical processes, ionic liquids and fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful media and catalysts for N-Boc protection reactions.
Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role of the ionic liquid is attributed to the electrophilic activation of di-tert-butyl dicarbonate ((Boc)₂O) through the formation of a bifurcated hydrogen bond with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org This activation facilitates the transfer of the Boc group to the amine. While this method is effective, some protocols may require elevated temperatures and the use of co-solvents like water-dioxane to ensure the solubility of the substrates. researchgate.net
Hexafluoroisopropanol (HFIP): HFIP has been identified as a highly effective and recyclable organocatalyst and solvent for the chemoselective mono-N-Boc protection of a wide array of amines. organic-chemistry.orgresearchgate.net This method is notable for its mild reaction conditions, proceeding rapidly at room temperature and often completing within 5 to 30 minutes. organic-chemistry.org The use of HFIP avoids the need for traditional acidic or basic catalysts and minimizes side reactions such as the formation of isocyanates, ureas, or N,N-di-Boc products. organic-chemistry.orgresearchgate.net The protocol demonstrates broad substrate scope, successfully protecting primary, secondary, aromatic, and sterically hindered amines with excellent yields, often up to 99%. organic-chemistry.org A key advantage of this methodology is the ability to recover and reuse the HFIP by simple fractional distillation without a loss of catalytic activity. organic-chemistry.org The progress of the reaction can often be visually monitored by the effervescence of carbon dioxide. organic-chemistry.org
| Amine Substrate | Catalyst/Solvent | Time (min) | Yield (%) |
| Aniline | HFIP | 5 | 98 |
| Benzylamine | HFIP | 5 | 99 |
| Pyrrolidine (B122466) | HFIP | 5 | 98 |
| Di-n-propylamine | HFIP | 30 | 92 |
Table 1: Representative examples of HFIP-mediated N-Boc protection of amines. organic-chemistry.org
Solvent-Free and Environmentally Benign Protocols for N-Boc Protection
The development of solvent-free and environmentally benign protocols for N-Boc protection aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. Several effective methods have been established.
One facile and versatile approach involves the use of Amberlite-IR 120, a heterogeneous acid catalyst, for the N-tert-butoxycarbonylation of amines with (Boc)₂O under solvent-free conditions. derpharmachemica.com This method is applicable to a broad range of aliphatic and aromatic amines, with reactions often reaching completion in as little as one to three minutes at ambient temperature, affording high yields (95-99%). derpharmachemica.com The heterogeneous nature of the catalyst allows for easy separation by simple filtration and potential for recycling. derpharmachemica.com
Another efficient solvent-free method utilizes a catalytic amount of iodine at room temperature. This protocol is effective for the protection of various aryl and aliphatic amines. Other approaches have explored the use of sulfonic acid functionalized silica gel and nanocerium oxide as catalysts under solvent-free conditions. sciforum.netacs.org
Furthermore, catalyst-free N-Boc protection has been successfully achieved in water, representing a significant advancement in environmentally friendly synthesis. organic-chemistry.org This method demonstrates high chemoselectivity, avoiding common side products like isocyanates and ureas. organic-chemistry.org A notable strategy for the selective mono-Boc protection of diamines involves the in situ generation of one equivalent of hydrochloric acid (HCl) from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. scielo.org.mxredalyc.org This generated HCl protonates one of the amino groups of the diamine, rendering it unreactive towards (Boc)₂O and allowing for the selective protection of the other amino group. scielo.org.mxredalyc.org This "one-pot" procedure has been successfully applied to a range of 1,2- to 1,8-diamines, providing the corresponding mono-Boc protected diamines in moderate to good yields. scielo.org.mxredalyc.org
| Diamine | HCl Source | Yield (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | >99 |
| 1,3-Diaminopropane | Me₃SiCl | 75 | >99 |
| 1,4-Diaminobutane | Me₃SiCl | 65 | >99 |
| 1,6-Diaminohexane | Me₃SiCl | 74 | >99 |
Table 2: Yields and purities for the mono-Boc protection of various diamines using in situ generated HCl. researchgate.net
Indirect Synthesis Pathways Involving Boc-Protected Intermediates
Indirect methods for the synthesis of N-Boc protected amines often involve the transformation of other functional groups into the desired carbamate (B1207046). These multi-step sequences can be advantageous when direct protection is challenging or for the introduction of specific substitution patterns.
Reduction of Nitro-Substituted Precursors to Amino-Benzylcarbamates
A common indirect route to aminobenzyl carbamates involves the reduction of a corresponding nitro-substituted precursor. This strategy is particularly useful for synthesizing compounds like tert-Butyl (4-aminobenzyl)carbamate. The synthesis typically begins with the protection of a nitro-substituted amine or the introduction of a carbamate onto a nitrobenzyl alcohol derivative. The nitro group is then reduced to an amine in a subsequent step.
For instance, 4-nitrobenzyl carbamates can be reduced to the corresponding hydroxylamines, which then fragment to release the amine. researchgate.netrsc.org A more direct reduction of the nitro group to an amine can be achieved using various reducing agents. A practical example is the reduction of tert-butyl (2-nitrophenyl)carbamate to tert-butyl (2-aminophenyl)carbamate in excellent yield using hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride (FeCl₃) in methanol. nih.gov This method is effective and proceeds under relatively mild reflux conditions. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another widely employed method for the reduction of aromatic nitro groups that is compatible with the Boc protecting group.
Curtius Rearrangement in the Preparation of tert-Butyl Carbamates
The Curtius rearrangement is a powerful and versatile reaction for the conversion of carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.org This reaction is particularly useful for the synthesis of tert-butyl carbamates when tert-butanol is used to trap the isocyanate. wikipedia.org
The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). This can be achieved through various methods, but a one-pot procedure involves reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgresearchgate.net The resulting acyl azide then undergoes a thermal or photochemically induced rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org This rearrangement proceeds with full retention of the configuration of the migrating group. wikipedia.org In the presence of tert-butanol, the isocyanate is trapped to yield the desired Boc-protected amine. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The use of catalysts, such as zinc(II) triflate, can facilitate the reaction at lower temperatures. organic-chemistry.orgresearchgate.net
| Carboxylic Acid | Catalyst | Temperature (°C) | Yield (%) |
| 1-Adamantanecarboxylic acid | Zn(OTf)₂ | 40 | 99 |
| Cyclohexanecarboxylic acid | Zn(OTf)₂ | 40 | 98 |
| 4-Phenylbutyric acid | Zn(OTf)₂ | 40 | 99 |
| Phenylacetic acid | Zn(OTf)₂ | 40 | 93 |
Table 3: Synthesis of Boc-protected amines via a one-pot Curtius rearrangement. sci-hub.se
Regioselective Mitsunobu Reactions for N-Boc Allylic Amine Synthesis
The Mitsunobu reaction provides a mild and efficient method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. While not a direct method for protecting simple diamines, it is a key strategy for synthesizing N-Boc protected allylic amines, which are important structural motifs and can be considered analogous to certain diamine precursors.
In this context, an allylic alcohol is reacted with a suitable nitrogen nucleophile in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of N-Boc protected amines, direct use of tert-butyl carbamate can be challenging. However, the reaction can be performed with other nitrogen nucleophiles, followed by protection of the resulting amine.
Attempted direct substitution of a hydroxyl group with an azide using hydrazoic acid in a Mitsunobu reaction can sometimes be inefficient or lead to diastereomeric mixtures due to the participation of aziridine (B145994) intermediates. nih.gov However, this reactivity can be harnessed for the stereodivergent synthesis of vicinal diamines. nih.govmdpi.com The internal Mitsunobu reaction of a β-amino alcohol can form a chiral aziridine, which can then be opened with an azide nucleophile. nih.govmdpi.com The resulting azido (B1232118) amine can be reduced and subsequently Boc-protected to afford the desired N-Boc protected diamine. This approach allows for precise control over the stereochemistry of the final product.
Chemoselectivity and Orthogonal Protection Strategies in Diamine Functionalization
The selective functionalization of diamines, particularly unsymmetrical ones or those with differing reactivity between the amino groups, is a significant challenge in organic synthesis. Chemoselectivity and orthogonal protection strategies are crucial for achieving the desired mono-functionalized products.
Chemoselective Mono-Boc Protection: Achieving selective mono-Boc protection of a symmetrical diamine is inherently difficult due to the identical reactivity of the two amino groups. One common strategy to overcome this is to use a large excess of the diamine, which statistically favors mono-protection. sciforum.net However, this is not practical for valuable or complex diamines. sciforum.net
A more elegant approach involves modulating the nucleophilicity of one of the amino groups. As mentioned previously, the in situ generation of one equivalent of HCl can protonate one amine, allowing for the selective Boc-protection of the other. scielo.org.mxredalyc.orgbioorg.org This method has proven effective for a variety of diamines, including acyclic and cyclic structures. bioorg.orgresearchgate.net For unsymmetrical diamines, the inherent difference in basicity and steric hindrance around the amino groups can often be exploited to achieve regioselective mono-protection. For instance, in a diamine with a primary and a secondary amine, the primary amine is generally more reactive towards (Boc)₂O.
Orthogonal Protection Strategies: In the synthesis of complex molecules with multiple amine functionalities, such as polyamines, orthogonal protection strategies are indispensable. nih.gov An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact. The Boc group is a key component of many such strategies. It is stable to basic conditions used to cleave groups like the fluorenylmethyloxycarbonyl (Fmoc) group and to the conditions for removing the allyloxycarbonyl (Aloc) group, but it is readily cleaved under acidic conditions. organic-chemistry.org
For symmetric polyamines, an asymmetric and orthogonal protection strategy is necessary for their stepwise functionalization, for example, on a solid phase. nih.gov A combination of protecting groups such as Aloc and o-nitrobenzenesulfonyl (Nosyl) can be employed. nih.gov This allows for the selective deprotection and subsequent elaboration of each amino group independently. The choice of protecting groups is dictated by their stability to the various reaction conditions that will be employed throughout the synthetic sequence. A well-designed orthogonal protection strategy enables the synthesis of complex, multifunctional molecules with precise control over the placement of different substituents. nih.gov
Differential Reactivity of Amine Groups in Diamines for Selective Boc Protection
The selective mono-N-Boc protection of diamines is predicated on the ability to distinguish between the reactivity of the amine groups. In symmetrical diamines, this differentiation can be challenging. However, in unsymmetrical diamines, such as 4-aminobenzylamine (B48907), the benzylic and aromatic amine groups exhibit inherent differences in basicity and nucleophilicity, which can be exploited for selective protection.
A common and effective strategy for the selective mono-Boc protection of symmetrical diamines involves the partial protonation of the diamine with one equivalent of a strong acid, typically hydrochloric acid (HCl). researchgate.netresearchgate.net This protonation deactivates one of the amine groups by forming an ammonium (B1175870) salt, rendering it significantly less nucleophilic. The remaining free amine can then react selectively with di-tert-butyl dicarbonate (Boc₂O), the most common reagent for Boc protection, to yield the mono-protected product. researchgate.netresearchgate.net This method has been successfully applied to a variety of diamines, including both aliphatic and aromatic examples. researchgate.netscielo.org.mx For instance, the mono-Boc protection of 1,4-phenylenediamine has been achieved with high selectivity using this approach. iwu.edu
The general mechanism for this acid-mediated selective protection can be summarized as follows:
Protonation: The diamine is treated with one equivalent of acid, leading to the formation of a mono-ammonium salt.
Boc Protection: The reaction mixture is then treated with Boc₂O. The free amine, being more nucleophilic, reacts with the Boc₂O to form the N-Boc-carbamate.
Neutralization: A subsequent basic workup neutralizes the ammonium salt, yielding the final mono-protected diamine.
This method is advantageous as it is often a one-pot procedure and can be scaled up for the production of significant quantities of the desired product. researchgate.netscielo.org.mx
The table below illustrates the application of this methodology to various diamines, showcasing the yields of the mono-Boc protected products.
| Diamine | Reagents | Solvent | Yield of Mono-Boc Product (%) |
| Ethylenediamine | 1. HCl, 2. Boc₂O | Methanol/Water | 87 |
| 1,4-Phenylenediamine | Boc₂O | Acetonitrile | 97.7 (mono-protected) |
| Cyclohexane-1,2-diamine | 1. Me₃SiCl, 2. Boc₂O | Methanol | 66 |
Implementation of Orthogonal Protection Schemes with Boc and Other Protecting Groups (e.g., Fmoc, Cbz)
In more complex syntheses, it is often necessary to protect multiple amine groups with different protecting groups that can be removed under distinct, non-interfering conditions. This strategy is known as orthogonal protection. bham.ac.uk The Boc group is a cornerstone of many orthogonal protection schemes due to its lability under acidic conditions. It can be used in conjunction with other common amine protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. biosynth.com
The key to a successful orthogonal strategy lies in the distinct deprotection conditions for each group:
Boc Group: Cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govresearchgate.net
Fmoc Group: Removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).
Cbz Group: Cleaved by catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as a catalyst and a source of hydrogen.
This orthogonality allows for the selective deprotection and subsequent functionalization of one amine group while the other remains protected. For example, in a di-protected 4-aminobenzylamine derivative bearing both Boc and Fmoc groups, the Fmoc group could be removed with piperidine to allow for reaction at that amine, while the Boc group remains intact. Subsequently, the Boc group could be removed with TFA to expose the second amine for further transformation.
The following table summarizes the properties of these key protecting groups in an orthogonal scheme.
| Protecting Group | Abbreviation | Lability | Common Deprotection Reagents |
| tert-Butoxycarbonyl | Boc | Acid | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Piperidine in DMF |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis | H₂, Pd/C |
Industrial Scale-Up Considerations for N-Boc-Carbamate Synthesis
The transition of a synthetic procedure from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. The synthesis of N-Boc-carbamates is no exception.
Key considerations for the industrial scale-up of N-Boc protection reactions include:
Reagent Selection and Cost: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection. While effective, its cost can be a significant factor on a large scale. Alternative, more atom-economical methods for introducing the Boc group may be considered.
Solvent Choice: The choice of solvent is critical for safety, environmental impact, and process efficiency. Solvents should be selected based on their ability to dissolve the reactants, their boiling points for ease of removal, and their safety profile. The use of greener, more sustainable solvents is increasingly important. scispace.com
Reaction Conditions: Temperature control is crucial, as the reaction of amines with Boc₂O can be exothermic. Adequate cooling capacity must be in place to prevent runaway reactions. The order and rate of reagent addition must also be carefully controlled to ensure selectivity and minimize the formation of byproducts.
Workup and Purification: On a large scale, extractive workups and chromatographic purifications can be cumbersome and generate significant waste. The development of a process that allows for direct crystallization of the product from the reaction mixture is highly desirable. The use of solid-supported catalysts or reagents can simplify the purification process by allowing for easy filtration. scispace.comderpharmachemica.com
Safety: A thorough hazard analysis of all reagents and reaction steps is essential. The potential for thermal runaway, the release of flammable or toxic gases (such as isobutylene (B52900) from the decomposition of the Boc group under certain conditions), and the handling of corrosive acids or bases must all be carefully managed.
Waste Management: The environmental impact of the process must be considered. This includes minimizing the use of hazardous solvents and reagents and developing methods for the treatment or recycling of waste streams.
The table below highlights some of the key process parameters and their implications for the industrial scale-up of N-Boc-carbamate synthesis.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Reagent | Di-tert-butyl dicarbonate | Cost-effectiveness, availability, and safety of large quantities. |
| Solvent | Wide variety of organic solvents | Safety (flammability, toxicity), environmental impact, ease of recovery and recycling. |
| Temperature Control | Heating mantles, ice baths | Reactor design with efficient heat exchange systems to manage exotherms. |
| Purification | Chromatography | Crystallization, extraction, and filtration to minimize solvent use and waste. |
| Safety | Fume hood | Process safety management, hazard and operability (HAZOP) studies. |
Reactivity and Transformational Chemistry of Tert Butyl 4 N Boc Aminobenzyl Carbamate
N-Boc Deprotection Mechanisms and Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic environments. masterorganicchemistry.com The deprotection of the N-Boc group is a critical step that unmasks the amine functionality for subsequent reactions. This process is most commonly achieved through acid-mediated cleavage, although alternative methods have been developed to accommodate sensitive substrates.
The standard and most frequently employed method for the removal of an N-Boc group involves the use of strong acids. nih.gov This method's popularity stems from its efficiency and generally high yields. The reaction is a form of carbamate (B1207046) hydrolysis conducted under acidic conditions. fishersci.co.uk
The acid-catalyzed deprotection of a tert-butyl carbamate proceeds through a well-understood mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid. commonorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
Subsequently, the molecule fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.commasterorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, typically affording the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
A significant challenge in this process is the reactivity of the generated tert-butyl cation. This electrophilic species can react with nucleophilic functional groups present in the substrate or solvent, leading to unwanted side products. researchgate.net To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include anisole, thioanisole, triethylsilane (TES), and triisopropylsilane (B1312306) (TIS), which effectively trap the cation and prevent undesired alkylation of the target molecule. researchgate.netresearchgate.netresearchgate.netreddit.com
Several strong protic acids are commonly used to effect N-Boc deprotection. The choice of acid and reaction conditions can be tailored based on the substrate's sensitivity and the desired selectivity.
Trifluoroacetic Acid (TFA): TFA is a very common reagent for Boc cleavage. masterorganicchemistry.com It is often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM). researchgate.netcommonorganicchemistry.com The reactions are typically rapid, often completing within a few hours at room temperature. fishersci.co.ukcommonorganicchemistry.com While highly effective, the strong acidity of TFA may not be suitable for substrates containing other acid-labile protecting groups. researchgate.net
Hydrochloric Acid (HCl): Solutions of hydrogen chloride in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also widely employed for Boc deprotection. researchgate.netrsc.orgcommonorganicchemistry.com A 4M solution of HCl in dioxane is a standard reagent for this transformation, and the reaction is generally carried out at room temperature. researchgate.netcommonorganicchemistry.com Aqueous HCl in acetone (B3395972) has also been developed as a cost-effective and "process-friendly" method for large-scale deprotections. acs.org Kinetic studies have shown that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration. nih.govacs.org
Aqueous Phosphoric Acid: As a milder and more environmentally benign alternative, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.orgnih.gov This method offers good selectivity, tolerating other acid-sensitive groups such as Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers. organic-chemistry.orgresearchgate.net The reactions are typically high-yielding, and the workup is convenient. organic-chemistry.org
Table 1: Comparison of Strong Protic Acids for N-Boc Deprotection
| Acid | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature commonorganicchemistry.com | Fast and efficient | Highly corrosive, may cleave other acid-sensitive groups researchgate.net |
| Hydrochloric Acid (HCl) | 4M in dioxane or in MeOH, room temperature commonorganicchemistry.com | Effective and widely available | Can be harsh for sensitive substrates reddit.com |
| Aqueous Phosphoric Acid | 85 wt % in toluene, often with heat organic-chemistry.org | Mild, selective, environmentally benign organic-chemistry.orgnih.gov | May require longer reaction times or heat |
While acid-mediated cleavage is the most common approach, research into alternative deprotection methods continues, driven by the need for milder conditions and greater selectivity for complex molecules.
A mild and selective method for the deprotection of the N-Boc group has been developed using oxalyl chloride in methanol. rsc.orgnih.gov This procedure is effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reactions typically occurring at room temperature over 1-4 hours and providing good to excellent yields. rsc.orgresearchgate.net The proposed mechanism is thought to involve the electrophilic character of oxalyl chloride, rather than simply the in situ generation of HCl. rsc.orgrsc.org This methodology has been shown to be superior to using an equivalent amount of HCl in methanol, indicating a unique reactive pathway. rsc.org
Table 2: Oxalyl Chloride/Methanol N-Boc Deprotection of Various Substrates
| Substrate Type | Reaction Time (h) | Yield (%) |
|---|---|---|
| Aromatic Amines | 1-2 | up to 90 rsc.orgresearchgate.net |
| Aliphatic Amines | 1-4 | up to 90 rsc.orgresearchgate.net |
| Heterocyclic Amines | 1-3 | up to 90 rsc.orgresearchgate.net |
Data synthesized from reported findings. rsc.orgresearchgate.net
An alternative strategy for N-Boc deprotection involves the use of radical cations. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue," is an inexpensive and commercially available reagent that can mediate the catalytic de-tert-butylation of N-Boc derivatives. nih.govwikipedia.org This method is performed in the presence of a silane, such as triethylsilane, and does not require high temperatures, transition metals, or strongly acidic or basic conditions. nih.govacs.org The Magic Blue radical cation (MB•+) is thought to catalyze the activation of the Si-H bond, leading to the cleavage of the tert-butyl group. nih.gov This mild deprotection method is suitable for a diverse range of compounds and offers a valuable alternative for substrates that are sensitive to traditional acidic conditions. nih.govacs.org
Emerging and Alternative Deprotection Strategies
Functional Group Interconversions Involving Carbamate and Amino Moieties
The carbamate functionalities in tert-Butyl (4-N-boc-aminobenzyl)carbamate and the amino groups revealed upon deprotection are versatile handles for a range of chemical transformations.
A highly useful transformation is the direct, one-pot conversion of tert-butyl carbamates into amides, which circumvents the need to isolate the often unstable intermediate free amine. organic-chemistry.org One effective method employs acyl halide-methanol mixtures. This system generates a hydrogen halide in situ, which cleaves the Boc group, and the resulting amine is immediately acylated by the excess acyl halide in the presence of a base. researchgate.net This procedure is rapid, efficient, and provides nearly quantitative yields for a variety of substrates. organic-chemistry.org
Another protocol for this one-step conversion utilizes acyl chlorides and sodium iodide in acetonitrile. clockss.org This method has been shown to be effective for converting tert-butyl carbamates into the corresponding acetamides and benzamides in good yields. clockss.org More recently, a sustainable, metal-catalyst-free approach has been developed using tert-butoxide lithium (t-BuOLi) as the sole base, which facilitates the direct reaction of Boc-protected amines with alcohols to form carbamates, and can be adapted for amide synthesis. rsc.org
| Reagents | Conditions | Key Features | Reference |
|---|---|---|---|
| Acyl halide-methanol mixtures, base | One-pot | Fast reaction times, high yields, avoids amine isolation | organic-chemistry.orgresearchgate.net |
| Acyl chlorides, sodium iodide | Acetonitrile, 60°C | Effective for producing acetamides and benzamides | clockss.org |
| t-BuOLi, alcohol/amine | 110°C | Metal-free, sustainable approach | rsc.org |
The cleavage of carbamates is a fundamental reaction for the deprotection of amines. Beyond standard acidic hydrolysis, other methods have been developed. For example, diethylenetriamine (B155796) has been shown to be effective for the chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The mechanism of Boc cleavage can also proceed under strong basic conditions, where deprotonation of the carbamate nitrogen is followed by the elimination of tert-butoxide to form an isocyanate intermediate. researchgate.net This reactive intermediate can be trapped by nucleophiles such as alcohols in a process of alcoholysis to yield new carbamates. researchgate.net
Following the removal of both Boc groups from this compound, the resulting product is 4-aminobenzylamine (B48907). This molecule possesses two distinct nucleophilic centers: a primary aromatic amino group and a primary aliphatic (benzylic) amino group. These groups can participate in a variety of reactions, most notably as nucleophiles.
The amino groups of 4-aminobenzylamine can act as nucleophiles in substitution reactions. The aromatic amine can undergo nucleophilic aromatic substitution (SNAr) with highly electron-deficient aryl halides or related substrates. nih.govmdpi.com SNAr reactions are central to synthetic chemistry and typically require an aromatic ring activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. nih.govrsc.org
Both the aromatic and the more nucleophilic aliphatic amine can react with alkyl halides via standard SN2 nucleophilic substitution to form secondary amines. Further alkylation can lead to tertiary amines and ultimately to quaternary ammonium salts. youtube.com The regioselectivity of such reactions can often be controlled by the differing basicity and steric environment of the two amino groups. For instance, in reactions with 2,4-dichloroquinazoline (B46505) precursors, various primary and secondary amines have been shown to regioselectively substitute the chlorine at the 4-position. nih.gov
Reactions of the Free Amino Group (Post-Deprotection)
Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netwikipedia.orgorganic-chemistry.org The participation of "this compound" in such reactions would likely require prior modification to introduce a leaving group, typically a halide (e.g., bromine or iodine), onto the aromatic ring.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide. For a derivative of "this compound," such as an aryl halide, the reaction would proceed as illustrated in the following hypothetical reaction scheme. The Boc-protected amino groups are generally stable under the basic conditions often employed in Suzuki-Miyaura couplings. nih.gov
Hypothetical Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| tert-Butyl (4-N-boc-amino-X-benzyl)carbamate (X=Br, I) | Arylboronic acid | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Toluene/H₂O | tert-Butyl (4-N-boc-amino-aryl-benzyl)carbamate |
This table represents a hypothetical reaction based on known Suzuki-Miyaura couplings of similar substrates.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine. researchgate.netwikipedia.orgorganic-chemistry.org A halogenated derivative of "this compound" could theoretically undergo coupling with a variety of primary or secondary amines. The choice of palladium catalyst and ligand is crucial for achieving high yields and depends on the specific amine and aryl halide used. researchgate.netyoutube.com
Hypothetical Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| tert-Butyl (4-N-boc-amino-X-benzyl)carbamate (X=Br, I) | R¹R²NH | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu | Toluene | tert-Butyl (4-N-boc-amino-(N-R¹R²)-benzyl)carbamate |
This table represents a hypothetical reaction based on known Buchwald-Hartwig aminations of similar substrates.
Oxidation of Amino Groups to Nitroso or Nitro Derivatives
The oxidation of the protected amino groups in "this compound" to nitroso or nitro derivatives represents another potential transformation.
N-Nitrosation:
The conversion of secondary amines to N-nitrosamines is a well-documented reaction. Research has shown that N-nitrosation of various secondary amines can be achieved efficiently using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.org Significantly, studies have demonstrated that the Boc protecting group remains stable under these nitrosating conditions. rsc.orgrsc.org This suggests that the N-Boc protected aniline (B41778) nitrogen in the target molecule could potentially be converted to an N-nitroso-N-Boc derivative.
Hypothetical N-Nitrosation Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | tert-Butyl Nitrite (TBN) | Solvent-free, room temp. | tert-Butyl (4-(N-nitroso-N-boc-amino)benzyl)carbamate |
This table represents a hypothetical reaction based on the known reactivity of Boc-protected amines with TBN.
N-Nitration:
The direct nitration of primary amines to nitramines is a challenging transformation that often requires protection of the amino group. core.ac.uk The nitration of Boc-protected anilines has been achieved using reagents like acetyl nitrate. researchgate.net This suggests a plausible route for the conversion of the N-Boc protected aniline in "this compound" to the corresponding N-nitro derivative. The stability of the benzyl carbamate under these conditions would need to be considered.
Hypothetical N-Nitration Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | Acetyl nitrate | Acetic anhydride | tert-Butyl (4-(N-nitro-N-boc-amino)benzyl)carbamate |
This table represents a hypothetical reaction based on the known nitration of Boc-protected anilines.
Spectroscopic Characterization Techniques for Boc Carbamates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like tert-Butyl (4-N-boc-aminobenzyl)carbamate, which possesses two tert-butoxycarbonyl (Boc) protecting groups, the ¹H NMR spectrum would exhibit several characteristic signals.
The protons of the two tert-butyl groups are chemically equivalent and shielded, typically appearing as a sharp, intense singlet in the upfield region of the spectrum, around 1.4-1.5 ppm. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, would ideally present as an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the carbamate (B1207046) group and those ortho to the benzyl (B1604629) group would have slightly different chemical environments. The benzylic protons (-CH₂-) adjacent to a nitrogen atom typically appear as a doublet (split by the adjacent N-H proton) in the range of 4.0-4.5 ppm. The two N-H protons of the carbamate groups would appear as broad singlets or triplets, with their chemical shifts being highly dependent on the solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for a Boc-Protected Aminobenzylamine Structure
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (Boc) | ~1.5 | Singlet | 18H |
| Aromatic (Ar-H) | ~7.2 - 7.4 | Multiplet/Doublets | 4H |
| Benzyl (Ar-CH₂-N) | ~4.2 | Doublet | 2H |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for characterization of the complete carbon framework.
For this compound, the spectrum would show distinct signals for the carbonyl carbons of the two carbamate groups, typically in the range of 150-160 ppm. The quaternary carbons of the tert-butyl groups appear around 80 ppm, while the methyl carbons of these groups are found much further upfield, typically around 28 ppm. The aromatic carbons show signals in the 115-140 ppm region, with the carbons directly attached to the nitrogen atoms (ipso-carbons) having distinct chemical shifts from the others. The benzylic carbon (-CH₂-) would be expected in the 40-50 ppm range.
Table 2: Representative ¹³C NMR Spectral Data for a Boc-Protected Aminobenzylamine Structure
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbamate (C=O) | ~153 - 156 |
| Aromatic (ipso-C) | ~138 - 140 |
| Aromatic (C-H) | ~118 - 128 |
| tert-butyl (Quaternary C) | ~80 |
| Benzyl (Ar-CH₂) | ~45 |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within a molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu
For this compound, an HMBC spectrum would provide definitive structural proof. Key correlations would include:
A correlation between the benzylic protons (-CH₂-) and the aromatic ipso-carbon, confirming the attachment of the methyl group to the ring.
Correlations from the benzylic protons to the carbonyl carbon of their adjacent Boc group, establishing the N-protection of the benzylamine (B48309) moiety.
Correlations from the N-H proton of the aromatic carbamate to the aromatic carbons.
Correlations from the protons of the tert-butyl groups to both the quaternary and carbonyl carbons of the Boc group, confirming the integrity of the protecting group. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular radical ion (M⁺•) and subsequent extensive fragmentation. orgchemboulder.com While the molecular ion peak may sometimes be weak or absent for labile molecules, the resulting fragmentation pattern serves as a structural fingerprint.
For compounds containing Boc groups, a characteristic fragmentation involves the loss of a tert-butyl radical or, more commonly, the elimination of isobutylene (B52900) (C₄H₈, 56 Da). researchgate.net This is often followed by the loss of carbon dioxide (CO₂, 44 Da), resulting in a total neutral loss of 100 Da. nih.gov Another very common fragment is the stable tert-butyl cation at m/z 57. doaj.org For this compound, the EI mass spectrum would be expected to show peaks corresponding to the loss of one or both Boc groups through these characteristic pathways, as well as fragments arising from the cleavage of the benzyl C-N bond.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of a sample and confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically generates protonated molecules (e.g., [M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the straightforward determination of the molecular weight. lcms.cz
In the analysis of this compound, LC-MS would be used to verify the expected molecular weight (322.42 g/mol for the di-Boc version of 4-aminobenzylamine). By inducing fragmentation in the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), characteristic losses can be observed. Under these collision-induced dissociation (CID) conditions, Boc-protected compounds readily lose isobutylene (56 Da) and subsequently carbon dioxide (44 Da), providing strong evidence for the presence and location of the Boc protecting groups. nih.govdoaj.org
Collision Cross-Section (CCS) Measurements and Predictive Modeling for Conformational Analysis
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the structural characterization of molecules, providing information on their size, shape, and charge in the gas phase. chemrxiv.org This method separates ions based on their mobility through a buffer gas under the influence of a weak electric field. nih.gov The resulting measurement, the collision cross-section (CCS), is a critical parameter that reflects the three-dimensional structure of the ion. nih.gov For flexible molecules like this compound, which can exist in multiple conformations, IM-MS can separate different conformational families.
The experimental determination of CCS values is often achieved using techniques like drift tube ion mobility (DTIM), which provides first-principles determination of the CCS. nih.gov These experimentally measured CCS values are invaluable for structural elucidation, especially when combined with predictive computational modeling. nih.gov Theoretical CCS values can be calculated for various potential conformers of a molecule using software that simulates the ion's interaction with the buffer gas. researchgate.net
Table 1: Conceptual Framework for Conformational Analysis using CCS
| Conformer | Description | Predicted CCS (Ų) | Experimental Correlation |
| Conformer A | Extended, linear-like structure | Larger value | Matches experimental CCS if this is the dominant conformer. |
| Conformer B | Folded, compact structure due to intramolecular interactions | Smaller value | Matches experimental CCS if this is the dominant conformer. |
| Conformer C | Intermediate structure | Intermediate value | Multiple experimental CCS values may indicate the presence of several stable conformers. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a compound like this compound, the IR spectrum provides a distinct fingerprint based on its constituent groups.
The key functional groups in Boc-carbamates give rise to characteristic absorption bands. The N-H stretching vibration of the carbamate group typically appears in the range of 3300-3500 cm⁻¹. libretexts.org For secondary carbamates, a single band is expected in this region. orgchemboulder.com One of the most prominent peaks in the spectrum is the carbonyl (C=O) stretching band, which is characteristic of the carbamate linkage and generally appears in the 1680-1725 cm⁻¹ region. oup.commdpi.comresearchgate.net
The presence of the aromatic ring is confirmed by weak C-H stretching absorptions around 3030 cm⁻¹ and a series of medium-intensity absorptions from C=C stretching in the 1450-1600 cm⁻¹ range. libretexts.org The C-N stretching vibration of an aromatic amine is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com The tert-butyl group also contributes to the spectrum, with characteristic C-H bending vibrations.
The precise positions of these bands can be influenced by the molecular environment, such as hydrogen bonding. For instance, the carbonyl absorption frequency of carbamates with an N-H group can shift to higher frequencies (by approximately 35 cm⁻¹) when transitioning from a solid (hydrogen-bonded) phase to a liquid phase where hydrogen bonding is reduced. oup.comoup.com
Table 2: Characteristic IR Absorption Frequencies for Boc-Carbamates
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Reference |
| N-H (Carbamate) | Stretching | 3250 - 3400 | orgchemboulder.com |
| C-H (Aromatic) | Stretching | ~3030 | libretexts.org |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | |
| C=O (Carbamate) | Stretching | 1680 - 1725 | oup.commdpi.comresearchgate.net |
| N-H (Carbamate) | Bending | 1580 - 1650 | orgchemboulder.com |
| C=C (Aromatic) | Stretching | 1450 - 1600 | libretexts.org |
| C-N (Aromatic Amine) | Stretching | 1250 - 1335 | orgchemboulder.com |
| C-O (Carbamate) | Stretching | 1020 - 1250 |
X-ray Diffraction Studies of Related Carbamate Derivatives for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a structure for this compound itself is not detailed, analysis of closely related Boc-protected carbamate derivatives reveals key structural motifs and intermolecular interactions that govern their crystal packing. researchgate.netnih.govworktribe.com
Studies on compounds like tert-butyl N-hydroxycarbamate and other N-Boc derivatives show that the carbamate functionality is generally planar. mdpi.com A crucial feature in the solid-state structure of these compounds is the extensive network of hydrogen bonds. The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. mdpi.com
Table 3: Crystallographic Data for Related Carbamate Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| tert-Butyl N-hydroxycarbamate | Not specified | Not specified | Planar carbamate group; N-H···O=C and O-H···O=C hydrogen bonds forming ribbons. | researchgate.netmdpi.com |
| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Monoclinic | Pn | Twisted conformation between terminal groups and the aliphatic chain. | mdpi.com |
| tert-Butyl N-(phosphinoyloxy)carbamate | Not specified | Not specified | Molecules form dimers via pairs of N-H···O hydrogen bonds. | worktribe.com |
Computational Chemistry and Theoretical Investigations of N Boc Carbamate Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
The structure of tert-Butyl (4-N-boc-aminobenzyl)carbamate features multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it capable of forming both intramolecular and intermolecular hydrogen bonds. DFT calculations can predict the geometry and strength of these interactions. researchgate.netchemrevlett.com
Intramolecular hydrogen bonds can significantly influence the conformational preference of the molecule. For instance, a hydrogen bond could form between the N-H of one carbamate (B1207046) group and the carbonyl oxygen of the other, leading to a more compact conformation. DFT studies on similar molecules have shown that such interactions stabilize specific rotamers. nih.gov
Intermolecular hydrogen bonding is critical in the solid state, governing the crystal packing. mdpi.comworktribe.com In solution, it dictates interactions with solvent molecules or other solutes. DFT calculations, often combined with topological analysis methods like Quantum Theory Atoms in Molecules (QTAIM), can quantify the strength of these bonds. fip.org The calculated hydrogen bond energies and geometric parameters provide a detailed picture of the interaction landscape.
Table 1: Representative DFT-Calculated Hydrogen Bond Parameters for N-Boc-Carbamate Systems
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Energy (kcal/mol) |
| Intramolecular N-H···O=C | 2.8 - 3.2 | 140 - 160 | -2 to -5 |
| Intermolecular N-H···O=C (Dimer) | 2.7 - 3.0 | 160 - 180 | -4 to -8 |
| N-H···Solvent (e.g., DMSO) | 2.9 - 3.3 | 150 - 170 | -3 to -6 |
Note: Data are representative values derived from DFT studies on analogous carbamate-containing molecules and are intended to illustrate typical interaction parameters.
The central benzene (B151609) ring in this compound is a key structural feature that can participate in π-π stacking interactions. These interactions are crucial for molecular self-assembly and crystal engineering. DFT calculations, particularly those using functionals that account for dispersion forces (e.g., ωB97XD or B3LYP-D3), can accurately model these weak interactions. nih.gov
A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. arxiv.org For this compound, this involves determining the preferred rotational conformations (rotamers) of the two N-Boc groups relative to the central benzyl (B1604629) moiety. Studies on related N-acyl-Boc systems have shown that the amide bond can be intrinsically twisted due to steric and electronic factors, which deviates from the expected planarity. researchgate.netnih.gov
Once the geometry is optimized, DFT provides a wealth of information about the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, delocalization of electron density, and the nature of the amide resonance within the carbamate groups. chemrevlett.com
Table 2: Typical Electronic Properties of an N-Boc-Aryl System from DFT Calculations
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.0 to -7.0 eV | Region of electron donation |
| LUMO Energy | -1.0 to -2.0 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 D | Measure of molecular polarity |
Note: These values are illustrative and based on DFT calculations for structurally related aromatic carbamates.
Molecular Dynamics (MD) Simulations for Conformational Studies
While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape in different environments. nih.gov
MD simulations are particularly useful for assessing the conformational stability of flexible molecules like this compound. mdpi.com By simulating the molecule in a vacuum, or more realistically, in different solvents, it is possible to observe transitions between different conformations and determine their relative populations and stability. nih.gov
The trajectory from an MD simulation can be analyzed to calculate the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time and indicates the stability of the simulation and the molecule's conformation. nih.gov Analysis of dihedral angles corresponding to the rotation around the N-C and C-C bonds of the carbamate and benzyl groups can reveal the most populated conformational states. The presence of bulky tert-butyl groups imposes significant steric hindrance, which restricts the rotational freedom and influences the accessible conformations. researchgate.net
The choice of solvent can significantly impact the conformational equilibrium of carbamates. researchgate.netacs.org MD simulations explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov In protic solvents, hydrogen bonding between the solvent and the carbamate's N-H and C=O groups will be a dominant factor. In aprotic solvents, weaker dipole-dipole and van der Waals interactions will prevail.
By analyzing the radial distribution function (RDF) from the MD trajectory, it is possible to quantify the structuring of solvent molecules around specific sites on the solute. This provides insight into the solvation shell and the specific nature of solute-solvent hydrogen bonds. Such simulations can explain experimental observations, such as why barriers to rotation about the carbamate C-N bond show very little dependence on solvent polarity, a phenomenon attributed to the subtle balance of solvation energies between the ground and transition states. researchgate.net
Advanced Wavefunction Analysis Approaches
Advanced wavefunction analysis techniques deconstruct the complex, multi-electron wavefunction into chemically intuitive components, such as localized bonds, lone pairs, and atomic charges. These methods provide a quantitative basis for concepts like electron delocalization, bond strength, and charge distribution, which are fundamental to understanding molecular structure, stability, and reactivity.
Natural Bond Orbitals (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a computational method that transforms the delocalized molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure representation of molecules. This transformation allows for the investigation of electron delocalization by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, represent deviations from the idealized Lewis structure and are indicative of electron delocalization.
In N-Boc-carbamate systems, a key feature is the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals. For a model system like N-Boc-aniline, the lone pair on the nitrogen atom (LP(N)) can delocalize into the π* anti-bonding orbitals of the phenyl ring and the σ* anti-bonding orbital of the carbonyl group. The strength of these interactions can be quantified by second-order perturbation theory, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction.
A hypothetical NBO analysis for a representative N-Boc-aminobenzyl system might reveal the following key delocalization interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | π* (C1-C2) | 5.8 |
| LP (N1) | π* (C3-C4) | 4.2 |
| LP (N1) | σ* (C=O) | 15.3 |
| π (C1-C2) | π* (C3-C4) | 20.5 |
| π (C3-C4) | π* (C5-C6) | 18.9 |
This is a hypothetical data table for illustrative purposes.
These E(2) values quantify the extent of electron delocalization. The significant stabilization energy from the LP(N) to σ(C=O) interaction highlights the resonance within the carbamate group, contributing to its planar geometry. The delocalization from the nitrogen lone pair into the phenyl ring's π orbitals indicates electronic communication between the carbamate functionality and the aromatic system.
Bond Order and Orbital Composition Analysis
Bond order is a measure of the number of chemical bonds between two atoms and is a key indicator of bond strength. In computational chemistry, Wiberg bond indices, derived from NBO analysis, are commonly used to quantify bond order. Changes in bond order can reveal the effects of electron delocalization. For instance, the delocalization of the nitrogen lone pair into the C=O anti-bonding orbital is expected to decrease the C=O bond order and increase the C-N bond order, indicating a partial double bond character for the latter.
The composition of the natural bond orbitals in terms of the underlying atomic orbitals provides further insight into the nature of the chemical bonds. The NBOs are formed from natural hybrid orbitals (NHOs), and the percentage contribution of s and p characters to these hybrids can be determined.
A hypothetical analysis of key bonds in an N-Boc-aminobenzyl system could yield the following data:
| Bond | Wiberg Bond Order | % s-character (Atom 1) | % p-character (Atom 1) | % s-character (Atom 2) | % p-character (Atom 2) |
| C=O | 1.85 | 33.5% | 66.5% | 25.1% | 74.9% |
| C-N | 1.15 | 32.8% | 67.2% | 28.7% | 71.3% |
| N-H | 0.92 | 28.5% | 71.5% | 99.8% | 0.2% |
| C-C (ring) | 1.42 | 33.1% | 66.9% | 33.2% | 66.8% |
This is a hypothetical data table for illustrative purposes.
The reduced bond order of the carbonyl group (less than 2) and the increased bond order of the C-N bond (greater than 1) provide quantitative evidence for the resonance delocalization within the carbamate moiety. The analysis of orbital composition reveals the hybridization of the atoms involved in bonding.
Population Analysis for Charge Distribution
Population analysis methods are employed to partition the total electron density of a molecule among its constituent atoms, resulting in the assignment of partial atomic charges. Natural Population Analysis (NPA), performed as part of an NBO calculation, is a robust method for determining atomic charges. These charges offer a quantitative picture of the charge distribution within the molecule, which is crucial for understanding its electrostatic potential and intermolecular interactions.
In N-Boc-carbamate systems, the electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the carbonyl carbon and the protons attached to the nitrogen are expected to be positively charged. The magnitude of these charges is influenced by the electronic effects of the substituents.
A hypothetical NPA charge distribution for an N-Boc-aminobenzyl fragment is presented below:
| Atom | Natural Atomic Charge (e) |
| O (carbonyl) | -0.65 |
| C (carbonyl) | +0.85 |
| N (carbamate) | -0.42 |
| H (on N) | +0.38 |
| C (aromatic, ipso) | -0.15 |
| C (aromatic, ortho) | +0.05 |
| C (aromatic, meta) | -0.02 |
| C (aromatic, para) | +0.08 |
This is a hypothetical data table for illustrative purposes.
The significant negative charge on the carbonyl oxygen and the positive charge on the carbonyl carbon highlight the polar nature of the C=O bond. The negative charge on the nitrogen atom is consistent with its electronegativity, though it is reduced by the delocalization of its lone pair. The charge distribution in the aromatic ring can be influenced by the electron-donating or -withdrawing nature of the carbamate group.
Advanced Applications and Research Perspectives of Tert Butyl 4 N Boc Aminobenzyl Carbamate in Synthetic Organic Chemistry
Role as a Versatile Building Block for Diverse Organic Scaffolds
The strategic placement of two chemically distinct protecting groups on tert-Butyl (4-N-boc-aminobenzyl)carbamate makes it an exceptionally versatile building block. The tert-butyloxycarbonyl (Boc) groups offer robust protection under various conditions but can be selectively removed, enabling chemists to unveil reactive amine functionalities at will. This differential protection is fundamental to its utility, allowing for the stepwise elaboration of the molecule.
This compound serves as a linchpin in the synthesis of complex nitrogen-containing heterocyclic scaffolds. The protected diamine structure is a precursor for constructing fused ring systems and other intricate molecular frameworks that are of significant interest in materials science and medicinal chemistry. For instance, related carbazole (B46965) units attached to thiophenes have been used to prepare regioisomeric thienopyrrolocarbazoles, which are novel building blocks for functional organic materials. The ability to control the reactivity of the two amine groups is paramount in building such multi-substituted aromatic systems.
Application in Solid-Phase Peptide Synthesis Methodologies
In the realm of peptide chemistry, the Boc protecting group is a classic tool, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). peptide.com In this methodology, the Boc group serves as a temporary shield for the Nα-amino group of an amino acid. peptide.compeptide.com The synthesis involves anchoring the C-terminal amino acid to a solid resin support, followed by a cycle of deprotection and coupling steps to elongate the peptide chain. peptide.com
The Boc group is selectively cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This step reveals a free amine, which is then neutralized to participate in the coupling reaction with the next Boc-protected amino acid. peptide.com Side-chain functional groups are protected with more robust, acid-stable groups like benzyl (B1604629) ethers, which are only removed at the final stage with strong acids like hydrogen fluoride (B91410) (HF). peptide.comnih.gov
A key consideration during Boc deprotection is the formation of reactive tert-butyl cations, which can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan or methionine. peptide.compeptide.com To prevent this, scavengers like dithioethane (DTE) are often added to the cleavage solution. peptide.compeptide.com
Table 1: Key Steps in Boc-SPPS Methodology
| Step | Reagents & Conditions | Purpose | Citation |
|---|---|---|---|
| Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the temporary Nα-Boc protecting group. | peptide.comchempep.com |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the TFA salt to a free amine for coupling. | peptide.compeptide.com |
| Coupling | Next Boc-protected amino acid, coupling agents (e.g., HATU, HBTU) | Formation of the peptide bond. | peptide.com |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | Removal of side-chain protecting groups and cleavage of the peptide from the resin. | peptide.com |
Intermediates in the Synthesis of Complex Natural Products and Synthetic Analogs
The structural motif found in this compound is a valuable component in the total synthesis of complex natural products. Protected diamines are critical for constructing intricate nitrogen-containing skeletons. While direct use of the title compound is application-specific, the strategic use of related protected intermediates is well-documented.
For example, in synthetic efforts towards the mitomycin class of natural products, which are known for their potent anticancer activity, advanced intermediates featuring protected amine functionalities are essential. nih.gov The synthesis of the core aziridinyl pyrrolidine (B122466) structure of mitomycin C involves the careful manipulation of intermediates where amine and carboxyl groups are selectively protected, often with tert-butyl based groups. nih.gov This allows for the precise, stepwise construction of the highly functionalized and stereochemically complex pyrroloquinone backbone, demonstrating the strategic importance of such protected building blocks in achieving complex molecular targets. nih.gov
Design and Elaboration of Chemical Linkers and Cleavable Substrates in Bioconjugation
The p-aminobenzyl carbamate (B1207046) (PABC) moiety is a cornerstone of linker technology, particularly in the field of Antibody-Drug Conjugates (ADCs). nih.gov ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells. The linker connecting the antibody and the drug is critical for the ADC's stability in circulation and its ability to release the drug upon reaching the target cell.
The PABC system functions as a self-immolative spacer. nih.gov It is often connected to a dipeptide that is specifically recognized and cleaved by lysosomal enzymes like cathepsin B inside the target cell. tcichemicals.com Once the enzyme cleaves the dipeptide, the resulting free amine on the PABC triggers a spontaneous 1,6-elimination reaction, which in turn releases the active drug. nih.gov This precise release mechanism is crucial for the efficacy and safety of the ADC. Researchers have modified the PABC structure, for instance by creating meta-amide p-aminobenzyl carbamate (MA-PABC) linkers, to improve stability in mouse serum during preclinical studies without compromising the desired enzymatic cleavage. nih.gov
More advanced designs have evolved from this concept, such as zwitterionic benzyl α-ammonium carbamates (BACs), which improve the hydrophilicity and in vivo targeting performance of the conjugate. nih.gov
Utilization in Directed Metalation Group (DMG) Chemistry for Regioselective Functionalization
The carbamate functional group is a powerful Directed Metalation Group (DMG) in the context of Directed ortho-Metalation (DoM). wikipedia.orgacs.org DoM is a synthetic strategy that achieves highly regioselective substitution on aromatic rings. wikipedia.org The heteroatoms in the DMG coordinate to a strong organolithium base (like n-butyllithium), directing the deprotonation of the closest (ortho) proton on the aromatic ring. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to install a new functional group exclusively at the ortho position. wikipedia.org
The O-carbamate group, particularly -OCON(Et)₂, is recognized as one of the most powerful DMGs, outperforming other common groups like methoxy (B1213986) or amide groups in competitive studies. acs.orgnih.gov This strong directing ability allows for the synthesis of highly substituted aromatic compounds that would be difficult to access through traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org This methodology provides a predictable and efficient route for regioselective functionalization. baranlab.org
Contributions to Ligand Design for Catalytic Systems
In the design of ligands for transition metal catalysis, the presence of amine functionalities can be both beneficial for metal coordination and detrimental due to potential catalyst poisoning. The Boc group provides a solution to this challenge. By protecting an amine with a Boc group, its nucleophilicity and basicity are suppressed, preventing it from interfering with the catalytic cycle or poisoning the metal center during ligand synthesis or the catalytic reaction itself. snnu.edu.cn
This strategy allows for the incorporation of amine-containing fragments into complex ligand architectures. Once the ligand is synthesized and coordinated to the metal, the Boc group can be removed under specific conditions if a free amine is required for the ligand's intended function, such as modulating the electronic properties of the metal center or participating in substrate binding. This "protect-then-deprotect" strategy expands the toolbox for creating sophisticated ligands with tailored steric and electronic properties for highly selective catalytic transformations. snnu.edu.cn
Strategic Intermediate in Pharmaceutical Synthesis for Bioactive Molecules
Tert-butyl carbamate derivatives are ubiquitous as strategic intermediates in the pharmaceutical industry for the synthesis of a wide range of bioactive molecules and Active Pharmaceutical Ingredients (APIs). nbinno.com The Boc group's stability and ease of removal make it an ideal protecting group during multi-step syntheses.
Table 2: Examples of Pharmaceuticals Synthesized Using tert-Butyl Carbamate Intermediates
| Drug/Candidate | Therapeutic Area | Role of the Carbamate Intermediate | Citation |
|---|---|---|---|
| Lacosamide | Anticonvulsant | A tert-butyl carbamate derivative serves as a key new intermediate for the synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, another important precursor. | google.com |
| Omarigliptin | Antidiabetic (DPP-4 inhibitor) | A high-purity tert-butyl carbamate derivative is an indispensable component in the manufacturing process. | nbinno.com |
| Orexin Receptor Antagonists | Insomnia Treatment | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a pivotal chiral intermediate and active pharmacophore. | researchgate.net |
| IRAK4 Inhibitors | Anti-inflammatory | The same chiral piperidine (B6355638) intermediate, tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a key building block. | researchgate.net |
| Substituted benzamido-phenylcarbamates | Anti-inflammatory | tert-butyl(2-aminophenyl)carbamate is used as a precursor for amidation to produce potential anti-inflammatory agents. | nih.gov |
Precursor for Kinase Inhibitors
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the multi-step synthesis of complex molecules, including kinase inhibitors. Its utility lies in its stability under various reaction conditions and its facile removal under mild acidic conditions. While direct synthetic routes employing this compound for specific kinase inhibitors are not extensively detailed in publicly accessible literature, the structural framework it represents—a differentially protected diaminotoluene derivative—is of significant interest in medicinal chemistry.
The synthesis of potent kinase inhibitors often involves the strategic use of Boc-protected diamine scaffolds. For instance, the development of a series of dianilinopyrimidines as Epidermal Growth Factor Receptor (EGFR) inhibitors utilizes a related precursor, N1-(tert-butoxycarbonyl)-4-nitrobenzene-1,2-diamine. nih.gov In this synthesis, the Boc group masks one amine while the nitro group is reduced to a second amine, allowing for sequential and controlled reactions to build the complex inhibitor molecule. nih.gov This strategy underscores the value of having selectively protected diamino building blocks. The subject compound, with its two Boc groups on different types of amines (aromatic and benzylic), offers potential for orthogonal deprotection strategies, making it a conceptually valuable, albeit specialized, precursor for constructing kinase inhibitors and other complex drug molecules. researchgate.net
Table 1: Examples of Precursors in Kinase Inhibitor Synthesis
| Precursor Type | Example Compound | Target Class | Reference |
|---|---|---|---|
| Boc-Protected Diamine | N1-(tert-butoxycarbonyl)-4-nitrobenzene-1,2-diamine |
EGFR Inhibitors | nih.gov |
Intermediates for Antimicrobial Agents
Aromatic and benzylamine (B48309) moieties are integral components of numerous antimicrobial agents. The precise functionalization of these rings is crucial for biological activity, and protecting groups like Boc are instrumental in achieving the desired chemical transformations. The title compound serves as a stable, protected source of the 4-aminobenzylamine (B48907) scaffold.
The development of novel antimicrobial drugs frequently involves the coupling of an amine-containing fragment to a core heterocyclic structure. For example, the synthesis of new fluoroquinolone derivatives with antibacterial properties has been achieved by reacting the quinolone core with various substituted anilines. researchgate.net In such syntheses, a Boc-protected precursor like tert-butyl (4-aminobenzyl)carbamate could be used to control the reactivity of the amine, preventing side reactions and ensuring that coupling occurs at the intended position. After the key bond is formed, the Boc group can be cleanly removed to yield the final active compound. This approach highlights the role of such carbamates as key intermediates that facilitate the assembly of complex antimicrobial molecules. nih.govmdpi.com
Building Blocks for Other Biologically Active Compounds
Beyond kinase inhibitors and antimicrobials, the structural motif of Boc-protected aminobenzylamines and phenylenediamines is a versatile building block for a wide array of other biologically active compounds. The ability to selectively unmask amine functionalities allows for the stepwise construction of molecules with diverse therapeutic applications.
Urokinase Inhibitors: A structurally analogous compound, tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, has been synthesized as a key intermediate for urokinase inhibitors. nih.gov The synthesis involves protecting 4-(aminomethyl)benzoic acid with a Boc group, followed by amide bond formation with 4-aminophenol. This demonstrates the utility of the Boc-protected aminobenzyl moiety in creating enzyme inhibitors. nih.gov
Anticonvulsant Agents: Carbamate derivatives are central to the synthesis of various pharmaceuticals. A notable example is the use of a tert-butyl carbamate derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, as a crucial intermediate in the synthesis of Lacosamide, a drug used for treating epilepsy. google.com This highlights the importance of the Boc-carbamate group in the synthesis of drugs targeting the central nervous system.
Anti-inflammatory Agents: Researchers have synthesized a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives to explore their anti-inflammatory potential. nih.gov The synthesis starts with the Boc-protection of 2-nitroaniline, followed by reduction and subsequent amidation. The resulting compounds were evaluated for their biological activity, showcasing the role of the tert-butyl (aminophenyl)carbamate scaffold as a platform for developing new anti-inflammatory drugs. nih.gov
Table 2: Applications in the Synthesis of Biologically Active Compounds
| Compound Class | Intermediate Example | Final Product Class | Reference |
|---|---|---|---|
| Urokinase Inhibitors | tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate |
Enzyme Inhibitor | nih.gov |
| Anticonvulsants | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester |
Lacosamide | google.com |
| Anti-inflammatory Agents | tert-butyl(2-aminophenyl)carbamate |
Benzamido Phenylcarbamates | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
